4-Amino-3-bromo-8-chloro-2-methylquinoline
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Overview
Description
4-Amino-3-bromo-8-chloro-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at position 4, a bromine atom at position 3, a chlorine atom at position 8, and a methyl group at position 2 on the quinoline ring. The molecular formula of this compound is C10H8BrClN2, and it has a molecular weight of 271.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-8-chloro-2-methylquinoline can be achieved through various synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another method involves the Doebner–von Miller synthesis, which is known for its efficiency in producing 2-methylquinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-8-chloro-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, such as the Suzuki–Miyaura coupling reaction.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, sodium azide for nucleophilic substitution, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and pharmaceutical activities .
Scientific Research Applications
4-Amino-3-bromo-8-chloro-2-methylquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-8-chloro-2-methylquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it can interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-3-bromo-8-chloro-2-methylquinoline include:
- 2-Methylquinoline
- 3-Bromo-2-methylquinoline
- 8-Chloro-2-methylquinoline
Uniqueness
What sets this compound apart from these similar compounds is the unique combination of substituents on the quinoline ring. The presence of the amino, bromo, and chloro groups at specific positions enhances its biological activity and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-bromo-8-chloro-2-methylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c1-5-8(11)9(13)6-3-2-4-7(12)10(6)14-5/h2-4H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTLRYPHBNLZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)Cl)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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